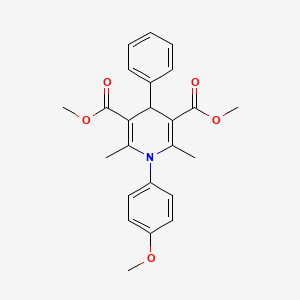![molecular formula C14H12N4O4S B11698853 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11698853.png)
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-ヒドロキシ-5-ニトロフェニル)メチリデン]-2-(ピリジン-2-イルスルファニル)アセトヒドラジドは、その独特の化学構造と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。
準備方法
合成ルートと反応条件
N’-[(E)-(2-ヒドロキシ-5-ニトロフェニル)メチリデン]-2-(ピリジン-2-イルスルファニル)アセトヒドラジドの合成は、通常、2-ヒドロキシ-5-ニトロベンズアルデヒドと2-(ピリジン-2-イルスルファニル)アセトヒドラジドの間の縮合反応によって行われます。反応は通常、エタノールまたはメタノールなどの適切な溶媒中で、還流条件下で行われます。反応混合物を冷却した後、生成物を濾過により単離し、再結晶により精製します。
工業的生産方法
この化合物の特定の工業的生産方法はあまりよく文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、収率と純度を最大化するために、温度、溶媒の選択、反応時間などの反応条件を最適化することが含まれます。工業生産には、効率とスケーラビリティを高めるために、連続フローリアクターの使用も含まれる場合があります。
化学反応の分析
反応の種類
N’-[(E)-(2-ヒドロキシ-5-ニトロフェニル)メチリデン]-2-(ピリジン-2-イルスルファニル)アセトヒドラジドは、次のような様々な化学反応を受ける可能性があります。
酸化: ニトロフェニル基は、対応するニトロ誘導体を形成するように酸化することができます。
還元: ニトロ基は、適切な条件下でアミノ基に還元することができます。
置換: ヒドラジド部分は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や触媒存在下での水素ガス(H2)などの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を置換反応で使用することができます。
生成される主な生成物
酸化: ニトロ誘導体の生成。
還元: アミノ誘導体の生成。
置換: 置換ヒドラジドの生成。
科学研究への応用
N’-[(E)-(2-ヒドロキシ-5-ニトロフェニル)メチリデン]-2-(ピリジン-2-イルスルファニル)アセトヒドラジドは、次のような様々な科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学: その独特の化学構造により、潜在的な治療用途が検討されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N’-[(E)-(2-ヒドロキシ-5-ニトロフェニル)メチリデン]-2-(ピリジン-2-イルスルファニル)アセトヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物の官能基は、様々な酵素や受容体に結合することができ、その活性を阻害または調節することがあります。これにより、特定の標的や経路に応じて、様々な生物学的効果が得られます。
類似化合物の比較
類似化合物
- N’-[(E)-(2-クロロ-5-ニトロフェニル)メチリデン]-2-(ピリジン-2-イルスルファニル)アセトヒドラジド
- N’-[(E)-(2-ヒドロキシ-5-ニトロフェニル)メチリデン]-2-(2-メチルフェノキシ)アセトヒドラジド
- 4-ヒドロキシ-N’-[(E)-(2-ヒドロキシ-5-ニトロフェニル)メチリデン]ベンゾヒドラジド
独自性
N’-[(E)-(2-ヒドロキシ-5-ニトロフェニル)メチリデン]-2-(ピリジン-2-イルスルファニル)アセトヒドラジドは、ニトロフェニル基とピリジニル基の組み合わせにより、独自の反応性と潜在的な生物活性を発揮します。これは、様々な科学分野における研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
- N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
- 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide stands out due to its combination of a nitrophenyl group and a pyridinyl group, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H12N4O4S |
|---|---|
分子量 |
332.34 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H12N4O4S/c19-12-5-4-11(18(21)22)7-10(12)8-16-17-13(20)9-23-14-3-1-2-6-15-14/h1-8,19H,9H2,(H,17,20)/b16-8+ |
InChIキー |
XBRTZUQADJCVEC-LZYBPNLTSA-N |
異性体SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
正規SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)
![N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11698786.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698787.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11698808.png)

![N'-(benzo[d][1,3]dioxol-5-ylmethylene)-2-phenoxypropanehydrazide](/img/structure/B11698817.png)
![5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698820.png)

![Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11698835.png)
![N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B11698841.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11698859.png)


